REACTION_CXSMILES
|
CC1(C)[CH2:6][O:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[N+:19]([O-:21])=[O:20])[CH:8]=2)=N1.C[OH:24].O>S(=O)(=O)(O)O>[N+:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:4]([O:5][CH3:6])=[O:24])([O-:21])=[O:20]
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Name
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4,4-Dimethyl-2-[3-(2-nitrophenyl)phenyl]4,5-dihydrooxazole
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C1=CC(=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to ca. 7 ml
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Type
|
ADDITION
|
Details
|
poured into ether (60 ml)
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Type
|
WASH
|
Details
|
The ethereal solution was washed with aqueous potassium carbonate solution and brine,then
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |